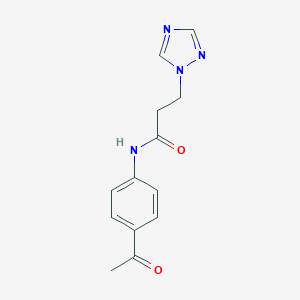

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: is an organic compound that features both an acetylphenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.

Introduction of the Triazole Ring: The acetylphenyl intermediate is then subjected to a cyclization reaction with a suitable triazole precursor, such as 1H-1,2,4-triazole, under controlled temperature and solvent conditions.

Formation of the Final Product: The final step involves the coupling of the triazole-containing intermediate with a propanamide derivative under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The compound can be reduced at the triazole ring or the acetyl group, resulting in the formation of corresponding amine or alcohol derivatives.

Substitution: The aromatic ring in the acetylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are studied in the context of treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the acetylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: Similar structure with a butanamide group instead of propanamide.

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.

N-(4-acetylphenyl)-3-(1H-1,2,3-triazol-1-yl)propanamide: Similar structure with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.

Uniqueness: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the 1H-1,2,4-triazole ring, which imparts specific chemical and biological properties. The combination of the acetylphenyl group and the triazole ring allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 927640-22-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

- Molecular Formula : C₁₃H₁₄N₄O₂

- Molecular Weight : 258.28 g/mol

- Structural Formula :

1. Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In a study conducted by Zhang et al., the compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the triazole moiety plays a crucial role in enhancing cytotoxicity through interaction with cellular targets involved in proliferation and apoptosis pathways .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. The compound was tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 10 | |

| Candida albicans | 20 |

These findings indicate that the compound possesses notable antibacterial and antifungal activities, potentially due to the presence of the triazole ring which is known for its ability to inhibit enzyme functions critical for microbial growth .

3. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a model of acute inflammation induced by carrageenan in rats, the compound reduced paw edema significantly compared to controls.

This anti-inflammatory effect may be attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Mechanism

In a recent investigation into the mechanism of action of this compound on MCF7 cells, researchers employed flow cytometry to assess apoptosis rates. The results indicated that treatment with the compound led to an increase in early apoptotic cells by approximately 30%, suggesting that it induces apoptosis via intrinsic pathways involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The researchers found that this compound inhibited biofilm formation significantly at sub-MIC levels, indicating its potential as a therapeutic agent against biofilm-associated infections .

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRKVKJSSKEJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.